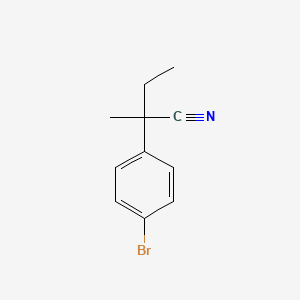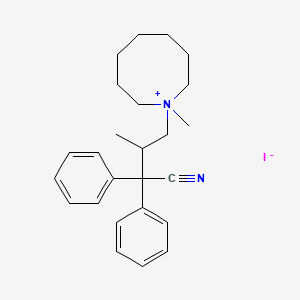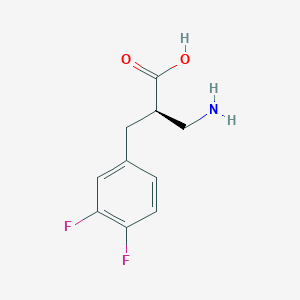![molecular formula C10H14N4O B13992308 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide CAS No. 66974-88-7](/img/structure/B13992308.png)
2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dimethylaminodiazenyl-n-methyl-benzamide is a chemical compound with the molecular formula C9H11N3O It is a derivative of benzamide, characterized by the presence of a dimethylaminodiazenyl group attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminodiazenyl-n-methyl-benzamide typically involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid or its esters with methylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Dimethylaminodiazenyl-n-methyl-benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Dimethylaminodiazenyl-n-methyl-benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Dimethylaminodiazenyl-n-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric activator of enzymes, influencing their activity and function. For example, it has been shown to activate human glucokinase, which plays a crucial role in glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylbenzamide: A related compound with similar structural features but lacking the dimethylaminodiazenyl group.
N,N-Diethylbenzamide: Another similar compound with ethyl groups instead of methyl groups.
N-Methoxy-N-methylbenzamide: A compound with a methoxy group attached to the benzamide structure.
Uniqueness
2-Dimethylaminodiazenyl-n-methyl-benzamide is unique due to the presence of the dimethylaminodiazenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
66974-88-7 |
|---|---|
Fórmula molecular |
C10H14N4O |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(dimethylaminodiazenyl)-N-methylbenzamide |
InChI |
InChI=1S/C10H14N4O/c1-11-10(15)8-6-4-5-7-9(8)12-13-14(2)3/h4-7H,1-3H3,(H,11,15) |
Clave InChI |
XJWOPZMELRLUSH-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC=C1N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13992276.png)
![8-(3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13992281.png)


![tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)
![3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)

![3-[2-[3-[(3-Carbamimidoylanilino)diazenyl]-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]iminohydrazinyl]benzenecarboximidamide;chloride](/img/structure/B13992320.png)

![5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13992327.png)
